4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
The compound “4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It contains a pyrazolone ring, which is a type of heterocyclic compound. The pyrazolone ring is substituted with a phenyl group, two methyl groups, and a hydroxyimino group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The hydroxyimino group could potentially participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis Techniques
Research has demonstrated innovative synthesis methods for compounds structurally similar to 4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, emphasizing environmentally friendly and efficient approaches. For example, a novel and convenient synthesis method utilizing ultrasound-mediated condensation offers a greener alternative, resulting in higher yields and reduced reaction times (Wang et al., 2011).
Molecular Structure and Tautomerism
The tautomerism and molecular structure of NH-pyrazoles have been thoroughly investigated, providing insight into the stability and structural behavior of these compounds under different conditions (Cornago et al., 2009). These studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific and industrial fields.
Corrosion Inhibition
One of the practical applications of these compounds is in corrosion inhibition. A study on a Schiff base compound derived from phenazone and vanillin showed significant potential in inhibiting steel corrosion in acidic environments. This research highlights the compound's efficiency in retarding the corrosion rate, providing a basis for developing new corrosion inhibitors (Emregül & Hayvalı, 2006).
Photochromic Properties and Molecular Switching
The photochromic properties and molecular switching behavior of Schiff base-containing pyrazolone rings have been explored, demonstrating the compound's ability to undergo reversible color changes upon UV irradiation. Such materials have potential applications in optical storage, sensors, and molecular switches (Surati & Shah, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(hydroxyiminomethyl)-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(8-13-17)12(16)15(14(9)2)10-6-4-3-5-7-10/h3-8,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGRDSGMDRNIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381144 | |
Record name | 4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89169-88-0 | |
Record name | 4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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